

1-(4-Fluorobenzoyl)piperidin-4-one chemical properties and structure

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Compound of Interest

Compound Name: 1-(4-Fluorobenzoyl)piperidin-4-one

Cat. No.: B1336085

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An In-depth Technical Guide to 1-(4-Fluorobenzoyl)piperidin-4-one

This document provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for **1-(4-Fluorobenzoyl)piperidin-4-one**, a key intermediate in pharmaceutical development and medicinal chemistry.

Introduction

1-(4-Fluorobenzoyl)piperidin-4-one is a versatile chemical compound widely utilized as a key building block in the synthesis of complex pharmaceutical agents.^[1] Its structure, featuring a piperidinone core and a fluorobenzoyl group, makes it a valuable intermediate for creating a diverse range of bioactive molecules. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving the bioavailability of derivative compounds.^{[1][2]} This compound is particularly significant in the development of analgesics, anti-inflammatory drugs, and agents for neuroscience research, where it is used in studies investigating the modulation of neurotransmitter systems.^{[1][3]} The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for anchoring ligands to biological targets such as the 5-HT_{2A} receptor.^[4]

Chemical Structure and Identifiers

The molecule consists of a piperidin-4-one ring N-acylated with a 4-fluorobenzoyl group.

Chemical Structure Diagram

Caption: 2D structure of **1-(4-Fluorobenzoyl)piperidin-4-one**.

Compound Identification

Identifier	Value
IUPAC Name	1-(4-Fluorobenzoyl)piperidin-4-one
Synonyms	1-(4-Fluorobenzoyl)tetrahydro-4(1H)-pyridinone[1]
CAS Number	648895-46-9[1]
Molecular Formula	C ₁₂ H ₁₂ FNO ₂ [1]
SMILES	<chem>O=C(N1CCC(CC1)=O)C2=CC=C(F)C=C2</chem>
InChI Key	InChIKey=YQGJMFrxOGTPEJ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These values are essential for experimental design, including reaction setup, purification, and formulation.

Property	Value	Reference
Molecular Weight	221.23 g/mol	[1]
Melting Point	96-102 °C	[1]
Purity	≥ 99%	[1]
Storage Conditions	Store at 0-8°C	[1]

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of **1-(4-Fluorobenzoyl)piperidin-4-one** and its derivatives.

Synthesis Protocol: Acylation of Piperidin-4-one

The most direct synthesis involves the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride. This method is analogous to established procedures for the synthesis of similar N-benzoyl piperidine and piperazine derivatives.[5]

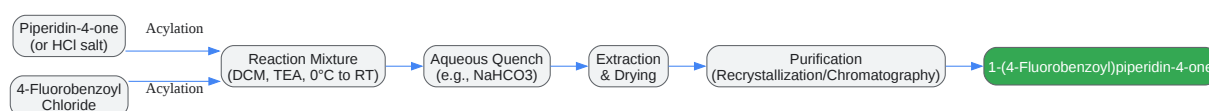
Materials:

- Piperidin-4-one hydrochloride
- 4-Fluorobenzoyl chloride
- Triethylamine (TEA) or similar non-nucleophilic base
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Suspend piperidin-4-one hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension in an ice bath (0 °C).
- Add triethylamine (approx. 2.2 equivalents) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 20-30 minutes.
- Slowly add a solution of 4-fluorobenzoyl chloride (approx. 1.0 equivalent) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring completion by TLC or LC-MS.

- Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or column chromatography to yield pure **1-(4-Fluorobenzoyl)piperidin-4-one**.



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Caption: General workflow for the synthesis of **1-(4-Fluorobenzoyl)piperidin-4-one**.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantification of piperidin-4-one derivatives.^{[6][7]}

Instrumentation & Reagents:

- HPLC System: Standard system with a UV-Vis detector, pump, autosampler, and column oven.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^[7]

- Mobile Phase: A gradient of acetonitrile (HPLC grade) and water (HPLC grade), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
- Detector Wavelength: Set to monitor the benzoyl chromophore, typically around 254 nm.[6]
- Flow Rate: Approximately 1.0 mL/min.[6]
- Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a suitable solvent like acetonitrile to create a stock solution for analysis.

Procedure:

- Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
- Inject a standard solution of **1-(4-Fluorobenzoyl)piperidin-4-one** to determine its retention time.
- Inject the sample solution.
- Run the gradient program to elute the compound and any impurities.
- Analyze the resulting chromatogram to determine the purity by calculating the relative peak area of the main product.

Applications in Research and Development

1-(4-Fluorobenzoyl)piperidin-4-one is a cornerstone intermediate with broad applications:

- Pharmaceutical Development: It serves as a critical starting material for synthesizing drugs, especially analgesics and anti-inflammatory agents.[1][3]
- Neuroscience Research: The compound and its derivatives are used to investigate neurotransmitter systems, aiding in the discovery of potential treatments for neurological disorders.[1][3]
- Medicinal Chemistry: It is frequently used in structure-activity relationship (SAR) studies to optimize the efficacy and safety profiles of new drug candidates.[3]

- Biochemical Assays: Researchers utilize it in various assays to evaluate biological activity and identify new therapeutic targets.[1]

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